molecular formula C23H24N2O6 B12377180 Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH

Cat. No.: B12377180
M. Wt: 424.4 g/mol
InChI Key: BSCPGWXQXDYDGK-UHFFFAOYSA-N
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Description

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a compound used as an intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. These linkers are crucial in the development of targeted cancer therapies, where they facilitate the attachment of cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .

Preparation Methods

The synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves multiple steps. One common route includes the formation of a cyclopropane ring followed by the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is primarily used in the field of medicinal chemistry for the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as an intermediate in the synthesis of ADC linkers makes it valuable for research in targeted cancer therapies . Additionally, it may have applications in other areas of chemistry and biology where precise molecular targeting is required .

Mechanism of Action

The mechanism of action of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves its incorporation into ADC linkers. These linkers facilitate the attachment of cytotoxic drugs to antibodies, which then bind to specific antigens on cancer cells. Once bound, the ADC is internalized by the cancer cell, releasing the cytotoxic drug and inducing cell death . The molecular targets and pathways involved include the specific antigens targeted by the antibodies and the intracellular pathways activated by the cytotoxic drug .

Comparison with Similar Compounds

Similar compounds to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH include other ADC linkers such as:

The uniqueness of this compound lies in its specific structure, which allows for efficient and stable attachment of cytotoxic drugs to antibodies, enhancing the efficacy of ADCs .

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid

InChI

InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28)

InChI Key

BSCPGWXQXDYDGK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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